Cas no 22246-18-0 (3,4-Dihydro-7-hydroxyquinoline-2(1H)-one)
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one
- 7-Hydroxy-2-(1H)-quinolinone
- 7-Hydroxycarbostyril
- 7-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE
- 2(1H)-Quindinone,3,4-dohydro-7Hydroxy
- 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone
- 3,4-Dihydro-7-hydroxycarbostyril
- 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one
- 6-Hydroxy-5-Chloro Nicotinic Acid
- 7-Hydroxy-3,4-dihydro-1H-quinolin-2-one
- 7-hydroxy-3,4-dihydro-2(1H)quinolinone
- 7-Hydroxy-3,4-dihydrocarbostyril
- 7-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline
- 7-hydroxy-3,4-dihydro-2-quinolinone
- 7-Hydroxy-3,4-dihydro-quinolin-2-one
- 7-Hydroxy-1,2,3,4-tetrahydro-2-chinolinon
- 7-Hydroxy-3,4-dihydro-2(1H)-chinolinon
- 7-Hydroxy carbostyril
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- MDL: MFCD06410891
- Inchi: 1S/C9H9NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1,3,5,11H,2,4H2,(H,10,12)
- InChI Key: LKLSFDWYIBUGNT-UHFFFAOYSA-N
- SMILES: O=C1CCC2C=CC(=CC=2N1)O
Computed Properties
- Exact Mass: 163.06300
- Monoisotopic Mass: 163.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3A^2
- Surface Charge: 0
- Tautomer Count: 22
- XLogP3: 0.7
Experimental Properties
- Color/Form: Off white to yellowish crystals
- Density: 1.2820
- Melting Point: 233.0 to 239.0 deg-C
- Boiling Point: 403.7°C at 760 mmHg
- Flash Point: 198℃
- Refractive Index: 1.604
- PSA: 49.33000
- LogP: 1.41490
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one Security Information
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Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H317
- Warning Statement: P280
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-43
- Safety Instruction: S36/37
-
Hazardous Material Identification:
- Risk Phrases:R22; R43
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one Customs Data
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189006968-500g |
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one |
22246-18-0 | 98% | 500g |
$215.60 | 2023-09-02 | |
| Fluorochem | 079214-1g |
7-Hydroxy-3,4-Dihydro-2(1H)-quinolinone |
22246-18-0 | 99% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 079214-10g |
7-Hydroxy-3,4-Dihydro-2(1H)-quinolinone |
22246-18-0 | 99% | 10g |
£25.00 | 2022-03-01 | |
| Fluorochem | 079214-25g |
7-Hydroxy-3,4-Dihydro-2(1H)-quinolinone |
22246-18-0 | 99% | 25g |
£45.00 | 2022-03-01 | |
| Fluorochem | 079214-100g |
7-Hydroxy-3,4-Dihydro-2(1H)-quinolinone |
22246-18-0 | 99% | 100g |
£125.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H108011-1g |
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one |
22246-18-0 | 97% | 1g |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H108011-100g |
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one |
22246-18-0 | 97% | 100g |
¥217.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H108011-25g |
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one |
22246-18-0 | 97% | 25g |
¥68.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H108011-500g |
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one |
22246-18-0 | 97% | 500g |
¥906.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H108011-5g |
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one |
22246-18-0 | 97% | 5g |
¥30.90 | 2023-09-02 |
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one Suppliers
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one Related Literature
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Shiben Wang,Lin Qi,Hui Liu,Kang Lei,Xuekun Wang,Renmin Liu RSC Adv. 2020 10 30848
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Majid M. Heravi,Vahideh Zadsirjan RSC Adv. 2020 10 44247
Additional information on 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one
Professional Introduction to 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one (CAS No: 22246-18-0)
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one, identified by the chemical identifier CAS No: 22246-18-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and therapeutic potential. The structural framework of 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one consists of a fused benzene and pyridine ring system, with hydroxyl and ketone functional groups strategically positioned to modulate its pharmacological properties.
The significance of 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one lies in its versatile applications across multiple domains of chemical biology. Its unique structural features make it a valuable scaffold for the development of novel bioactive molecules. Recent advancements in computational chemistry and molecular modeling have further highlighted its potential as a lead compound in drug discovery initiatives. These studies suggest that modifications to the core quinoline structure can yield derivatives with enhanced efficacy and reduced toxicity, making them promising candidates for clinical development.
In the realm of medicinal chemistry, 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one has been extensively studied for its antimicrobial and anti-inflammatory properties. Research indicates that this compound exhibits notable activity against a variety of bacterial and fungal pathogens, making it a candidate for the development of new antimicrobial agents. Additionally, its ability to modulate inflammatory pathways has opened up avenues for exploring its role in treating chronic inflammatory diseases. The hydroxyl group at the 7-position plays a crucial role in these interactions, serving as a key pharmacophore for binding to biological targets.
Recent experimental studies have demonstrated that 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one can inhibit the activity of certain enzymes involved in cancer cell proliferation. Specifically, it has been shown to target kinases and other signaling molecules that are aberrantly expressed in tumor cells. These findings are particularly intriguing given the growing interest in kinase inhibitors as therapeutic agents. The compound’s ability to interfere with critical signaling pathways without significantly affecting normal cellular processes makes it an attractive candidate for further investigation.
The synthesis of 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one has been optimized through various methodologies to ensure high yield and purity. Traditional approaches involving cyclization reactions have been refined, and modern techniques such as flow chemistry have been employed to enhance efficiency. These advancements not only facilitate large-scale production but also allow for rapid screening of derivatives with improved properties. The synthesis routes often involve multi-step processes starting from readily available precursors, ensuring cost-effectiveness and scalability.
The pharmacokinetic profile of 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one is another critical aspect that has been thoroughly evaluated. Studies have shown that this compound exhibits good oral bioavailability and moderate tissue distribution upon administration. Its metabolic stability has been assessed through in vitro studies using liver microsomes, revealing a favorable half-life that supports repeated dosing regimens. Additionally, preliminary toxicology studies indicate that 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one is well-tolerated at therapeutic doses, although further long-term studies are warranted to fully understand its safety profile.
The potential applications of 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one extend beyond traditional pharmaceutical uses. Researchers are exploring its role in agrochemicals and environmental science due to its ability to interact with biological systems. For instance, derivatives of this compound have shown promise as natural herbicides by inhibiting key enzymes involved in plant growth regulation. This dual functionality makes it an intriguing candidate for interdisciplinary research initiatives aimed at developing sustainable solutions.
In conclusion,3,4-Dihydro-7-hydroxyquinoline-2(1H)-one (CAS No: 22246-18-0) represents a significant advancement in the field of chemical biology. Its unique structural features and diverse biological activities make it a versatile tool for drug discovery and therapeutic development. Ongoing research continues to uncover new applications and mechanisms of action for this compound, underscoring its importance in modern medicinal chemistry. As our understanding of its properties grows,3,4-Dihydro-7-hydroxyquinoline-2(1H)-one is poised to play an increasingly pivotal role in addressing global health challenges.
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